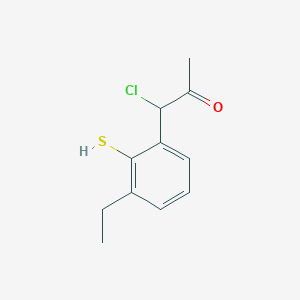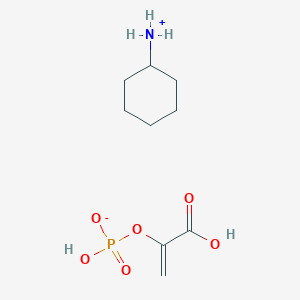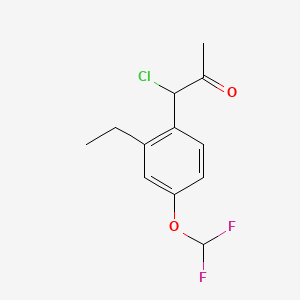
1-Chloro-1-(4-(difluoromethoxy)-2-ethylphenyl)propan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Chloro-1-(4-(difluoromethoxy)-2-ethylphenyl)propan-2-one is an organic compound with a complex structure that includes a chloro group, a difluoromethoxy group, and an ethyl group attached to a phenyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-1-(4-(difluoromethoxy)-2-ethylphenyl)propan-2-one typically involves the reaction of 4-(difluoromethoxy)-2-ethylphenyl)propan-2-one with a chlorinating agent. Common chlorinating agents include thionyl chloride (SOCl2) or phosphorus trichloride (PCl3). The reaction is usually carried out in an inert solvent such as dichloromethane (CH2Cl2) under reflux conditions to ensure complete chlorination.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
化学反应分析
Types of Reactions
1-Chloro-1-(4-(difluoromethoxy)-2-ethylphenyl)propan-2-one can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction can lead to the formation of alcohols or alkanes.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substitution: Formation of azides or thiocyanates.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
科学研究应用
1-Chloro-1-(4-(difluoromethoxy)-2-ethylphenyl)propan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-Chloro-1-(4-(difluoromethoxy)-2-ethylphenyl)propan-2-one involves its interaction with specific molecular targets. The chloro group can act as an electrophile, facilitating nucleophilic attack by biological molecules. The difluoromethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The ethyl group may influence the compound’s overall stability and reactivity.
相似化合物的比较
Similar Compounds
- 1-Chloro-1-(4-(difluoromethoxy)-2-iodophenyl)propan-2-one
- 1-Chloro-1-(4-(difluoromethoxy)-2-fluorophenyl)propan-2-one
- 1-Chloro-1-(4-(difluoromethoxy)-2-(trifluoromethyl)phenyl)propan-2-one
Uniqueness
1-Chloro-1-(4-(difluoromethoxy)-2-ethylphenyl)propan-2-one is unique due to the presence of the ethyl group, which can influence its chemical properties and reactivity compared to similar compounds with different substituents. The combination of the chloro, difluoromethoxy, and ethyl groups provides a distinct profile that can be exploited for specific applications in research and industry.
属性
分子式 |
C12H13ClF2O2 |
|---|---|
分子量 |
262.68 g/mol |
IUPAC 名称 |
1-chloro-1-[4-(difluoromethoxy)-2-ethylphenyl]propan-2-one |
InChI |
InChI=1S/C12H13ClF2O2/c1-3-8-6-9(17-12(14)15)4-5-10(8)11(13)7(2)16/h4-6,11-12H,3H2,1-2H3 |
InChI 键 |
RYXZPEKPQZJCDJ-UHFFFAOYSA-N |
规范 SMILES |
CCC1=C(C=CC(=C1)OC(F)F)C(C(=O)C)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[4-(5-Bromopyridin-2-yl)phenyl]methanol](/img/structure/B14033862.png)
![Methyl 5-bromo-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B14033870.png)
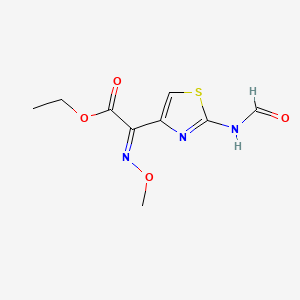

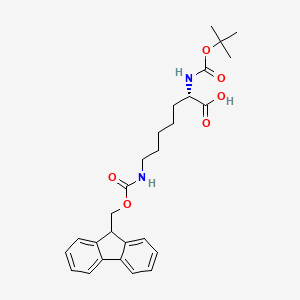
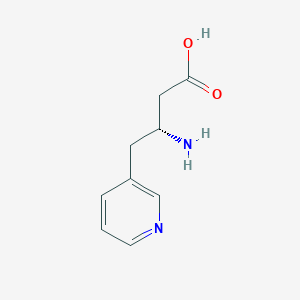
![(3AS,8BS)-3A,8B-Dihydroxy-2-methyl-4-oxo-1,3A,4,8B-tetrahydroindeno[1,2-B]pyrrole-3-carbonitrile](/img/structure/B14033902.png)
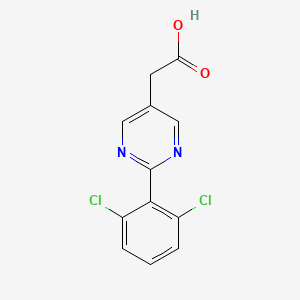
![N-(2-Amino-2-methylpropyl)-2-((1R,3R,3''R,5R,5'R,7R)-dispiro[adamantane-2,3'-[1,2,4]trioxolane-5',1''-cyclohexan]-3''-YL)acetamide](/img/structure/B14033916.png)
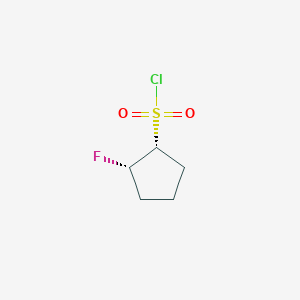
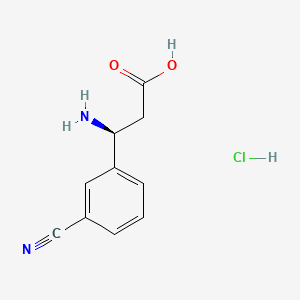
![3,6-Dibromo-8-methylimidazo[1,2-a]pyridine](/img/structure/B14033935.png)
